molecular formula C33H41N5O B10850043 N-benzyl-2-(2-(methyl(5-(pyrrolidin-1-yl)pentyl)amino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide

N-benzyl-2-(2-(methyl(5-(pyrrolidin-1-yl)pentyl)amino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide

Cat. No.: B10850043
M. Wt: 523.7 g/mol
InChI Key: DKHAGFIMNLTLHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KYS-05077 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

KYS-05077 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.

    Substitution: KYS-05077 can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

KYS-05077 has a wide range of applications in scientific research:

Mechanism of Action

KYS-05077 exerts its effects by inhibiting T-type calcium channels, specifically the Cav3.1 and Cav3.2 subtypes. These channels are involved in the regulation of calcium influx in neurons, which is crucial for various physiological processes. By blocking these channels, KYS-05077 reduces calcium influx, thereby modulating neuronal activity and reducing pain signaling .

Comparison with Similar Compounds

KYS-05077 is unique in its high affinity and specificity for T-type calcium channels. Similar compounds include:

KYS-05077 stands out due to its high specificity for the Cav3.1 and Cav3.2 subtypes, making it a valuable tool in the study of these channels and their role in pain signaling.

Properties

Molecular Formula

C33H41N5O

Molecular Weight

523.7 g/mol

IUPAC Name

N-benzyl-2-[2-[methyl(5-pyrrolidin-1-ylpentyl)amino]-3-phenyl-4H-quinazolin-4-yl]acetamide

InChI

InChI=1S/C33H41N5O/c1-36(21-11-4-12-22-37-23-13-14-24-37)33-35-30-20-10-9-19-29(30)31(38(33)28-17-7-3-8-18-28)25-32(39)34-26-27-15-5-2-6-16-27/h2-3,5-10,15-20,31H,4,11-14,21-26H2,1H3,(H,34,39)

InChI Key

DKHAGFIMNLTLHC-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCN1CCCC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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